molecular formula C2H2N4O3 B1296532 4-Nitro-1,2,5-oxadiazol-3-amine CAS No. 66328-69-6

4-Nitro-1,2,5-oxadiazol-3-amine

Cat. No.: B1296532
CAS No.: 66328-69-6
M. Wt: 130.06 g/mol
InChI Key: HAFURWXQHTZNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of a nitro group and an amine group attached to an oxadiazole ring.

Preparation Methods

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can be achieved through several methods. One common approach involves the reaction of 4,4’‘-dinitro-3,3’:4’,3’'-ter-1,2,5-oxadiazole with ammonia in low polarity solvents . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitro-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonia, hydrogen peroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.

Scientific Research Applications

4-Nitro-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s energetic properties are primarily due to the presence of the nitro group, which can undergo rapid decomposition, releasing a significant amount of energy .

Comparison with Similar Compounds

4-Nitro-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-nitro-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFURWXQHTZNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337502
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66328-69-6
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-Nitro-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-Nitro-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-Nitro-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-Nitro-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-Nitro-1,2,5-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.